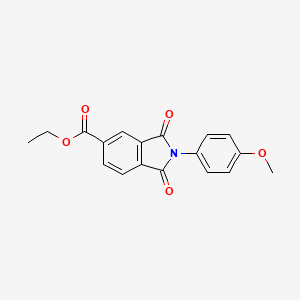

ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dioxoisoindole core, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form the intermediate 4-methoxyphenylphthalide. This intermediate is then subjected to a cyclization reaction with ethyl glycinate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The dioxoisoindole core can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with similar compounds such as:

Ethyl 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate: Similar structure but with the carboxylate group at a different position.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO5 with a molecular weight of approximately 415.45 g/mol. The compound features a methoxy group on the phenyl ring, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antitumor activity. For instance, a study showed that derivatives with similar structural motifs demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups like methoxy enhances the compound's potency against tumor cells .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Jurkat (T-cell) | 10 | |

| Compound B | U251 (Glioblastoma) | 15 | |

| Ethyl 2-(4-methoxyphenyl)-1,3-dioxo... | A431 (Carcinoma) | <20 |

Anti-inflammatory Effects

In addition to antitumor properties, this compound has shown promise in anti-inflammatory applications. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, one study reported that a structurally similar compound exhibited both analgesic and anti-inflammatory effects superior to standard medications like Piroxicam and Meloxicam .

Table 2: Comparative Analysis of Anti-inflammatory Effects

| Compound | Dose (mg/kg) | Effectiveness | Reference |

|---|---|---|---|

| Compound C | 20 | Moderate analgesic | |

| Ethyl D | 20 | Strong anti-inflammatory |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Cytokine Production: The compound may alter the production of cytokines involved in inflammatory responses.

Study on Anticancer Properties

A recent study evaluated the anticancer properties of this compound in vitro against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Study on Anti-inflammatory Effects

Another research project focused on the compound's anti-inflammatory properties using a carrageenan-induced edema model. The findings suggested that treatment with this compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula |

C18H15NO5 |

|---|---|

Molecular Weight |

325.3 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C18H15NO5/c1-3-24-18(22)11-4-9-14-15(10-11)17(21)19(16(14)20)12-5-7-13(23-2)8-6-12/h4-10H,3H2,1-2H3 |

InChI Key |

YPWNSXQPCWOPEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.